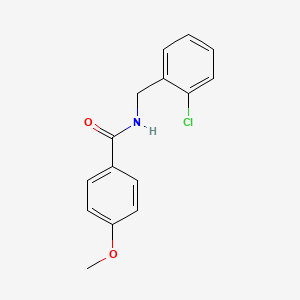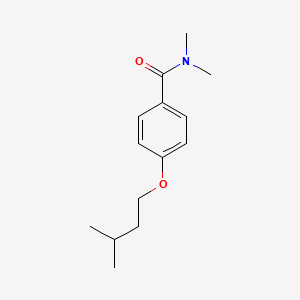![molecular formula C21H25ClN4O2S B4961883 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CEP-1347 and has been studied extensively for its ability to inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway.
Wirkmechanismus
CEP-1347 is a potent inhibitor of the 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide pathway, which plays a key role in cell death and inflammation. By inhibiting the this compound pathway, CEP-1347 can protect neurons from degeneration and reduce inflammation in various diseases. In addition, CEP-1347 has been shown to activate the Akt pathway, which promotes cell survival and growth.
Biochemical and Physiological Effects
CEP-1347 has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. In animal models, CEP-1347 has been shown to improve motor function, cognitive function, and reduce disease progression in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CEP-1347 is its potency and specificity as a 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide inhibitor. This makes it a valuable tool for studying the role of the this compound pathway in various diseases. However, one of the limitations of CEP-1347 is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CEP-1347. One direction is to further investigate its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to develop more potent and selective 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide inhibitors based on the structure of CEP-1347. Finally, further research is needed to optimize the synthesis method of CEP-1347 to improve its solubility and bioavailability.
Synthesemethoden
The synthesis method of CEP-1347 involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzenesulfonamide with 2-phenethyl-4-(2-cyanoethyl)-1-piperazine in the presence of a base. The resulting compound is then treated with phosphoryl chloride to form CEP-1347. This synthesis method has been optimized to produce high yields of pure CEP-1347, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In Parkinson's disease, CEP-1347 has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models. In Alzheimer's disease, CEP-1347 has been shown to reduce amyloid-beta-induced neuronal death and improve cognitive function in animal models. In multiple sclerosis, CEP-1347 has been shown to reduce inflammation and demyelination in animal models.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2S/c22-19-7-9-20(10-8-19)29(27,28)24-17-21(18-5-2-1-3-6-18)26-15-13-25(14-16-26)12-4-11-23/h1-3,5-10,21,24H,4,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDVDIWXMYFFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)
![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)

![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)

![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)